(4'-(Isopentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid

Physical Properties Material Science Handling

Researchers developing liquid crystal formulations face reproducibility challenges when substituting aryl boronic acids with generic analogs, as the isopentyloxy chain directly governs mesogenic behavior and phase stability. This compound provides the exact structural motif required for fine-tuning LC transition temperatures and OLED film properties. • ≥95% HPLC purity ensures reliable Suzuki-Miyaura cross-coupling performance. • Branched isopentyloxy chain optimizes solubility, molecular packing, and dielectric anisotropy in device-grade materials. • Stocked at multiple global warehouses for rapid dispatch to R&D and pilot-scale facilities.

Molecular Formula C17H21BO3
Molecular Weight 284.2 g/mol
CAS No. 1072951-81-5
Cat. No. B1502212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4'-(Isopentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid
CAS1072951-81-5
Molecular FormulaC17H21BO3
Molecular Weight284.2 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C2=CC=C(C=C2)OCCC(C)C)(O)O
InChIInChI=1S/C17H21BO3/c1-13(2)11-12-21-17-9-5-15(6-10-17)14-3-7-16(8-4-14)18(19)20/h3-10,13,19-20H,11-12H2,1-2H3
InChIKeyDCGWYEOALFPYHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4'-(Isopentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid: Key Properties and Sourcing


(4'-(Isopentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid is a functionalized aryl boronic acid characterized by a biphenyl core with a 4-boronic acid group and a 4'-isopentyloxy substituent [1]. This compound is a white to tan solid with a molecular weight of 284.2 g/mol and molecular formula C17H21BO3 [1]. It is supplied by multiple vendors with a typical purity of ≥95% and is intended for research and further manufacturing use only . Its structure combines the synthetic versatility of a boronic acid handle for cross-coupling with the tailored physicochemical properties of an isopentyloxy chain, positioning it as a specialized building block in advanced organic synthesis.

Boronic acid handle for Suzuki cross-coupling
Isopentyloxy chain tailors properties for LC synthesis
Intended for research and further manufacturing use

(4'-(Isopentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid: Why Generic Substitution Fails


Generic substitution of aryl boronic acids is inadvisable in applications where the alkoxy chain length and branching pattern directly influence downstream material properties. For instance, in liquid crystal (LC) synthesis, the isopentyloxy group is not an arbitrary substituent; its specific structure promotes the desired mesogenic behavior by affecting molecular packing, phase stability, and solubility [1]. Replacing this compound with a simpler analog, such as 4-biphenylboronic acid (CAS 5122-94-1) or even a linear alkoxy variant, would alter the LC transition temperatures, solubility profile, and overall device performance, rendering the resulting material non-equivalent to those described in specialized literature [1]. Therefore, procurement decisions must be based on the specific chemical identity to ensure reproducibility of the intended synthetic and material outcomes.

Target
Substitute Risk
Isopentyloxy chain
Simpler alkoxy chains (unsubstituted, linear) may shift mesogenic behavior and LC phase stability
Specific biphenylboronic acid building block
Generic 4-biphenylboronic acid lacks tailored solubility and packing for LC applications

(4'-(Isopentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid: Key Differences from Analogs


Melting Point Reduction vs. Unsubstituted Analog

The target compound exhibits a melting point of 214-220 °C , which is significantly lower than that of the simpler analog 4-biphenylboronic acid (melting point 232-245 °C) [1]. This reduction in melting point can be advantageous for processing and formulation, potentially indicating lower lattice energy and improved solubility or miscibility in certain solvent systems.

Melting point reduction
Reported
12–31 °C lower vs. 4-biphenylboronic acid (232–245 °C)
May facilitate handling and purification in synthesis
Reported vendor data; actual ranges may vary by batch
Physical Properties Material Science Handling

Liquid Crystal Synthesis via Suzuki Coupling

The compound and its boronic ester derivatives are explicitly cited as key intermediates in the preparation of liquid crystals for display applications [1]. The isopentyloxy group is noted to enhance solubility and phase stability, promoting mesogenic behavior [1]. While generic biphenylboronic acids are used in Suzuki couplings, they lack the tailored alkoxy chain required for the mesogenic properties demanded in this specific application class.

LC synthesis specificity
Class-level
Explicitly cited for liquid crystal synthesis; isopentyloxy chain essential for mesogenic behavior
Positions compound as functional building block for advanced materials R&D
Class-level inference; may not apply to all LC formulations
Liquid Crystals Organic Electronics Suzuki Coupling

Room Temperature Storage Stability

The compound is recommended for long-term storage in a cool, dry place , and other vendors specify storage at 2-8°C . This contrasts with some boronic acid derivatives that require more stringent storage conditions, such as storage at -20°C or under inert atmosphere for short-term stability [1]. The less demanding storage requirements can reduce logistical complexity and storage costs in an inventory setting.

Room temp. storage
Reported
Cool, dry place or 2–8 °C; less stringent than derivatives needing −20 °C
May reduce storage infrastructure and degradation risk
Refer to specific supplier storage instructions
Stability Logistics Procurement

(4'-(Isopentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid: Research and Industrial Applications


Liquid Crystal Monomers for Displays

The compound's primary value proposition lies in its use as a building block for liquid crystal (LC) monomers [1]. Its isopentyloxy chain and biphenyl core are structural motifs that promote mesogenic behavior. Researchers and manufacturers developing new LC formulations for advanced displays (e.g., for smartphones, televisions, or specialized optics) would select this specific compound to fine-tune the phase transition temperatures, viscosity, and dielectric anisotropy of the resulting LC mixtures, a level of control not achievable with simpler, unfunctionalized boronic acids.

Building Block for Organic Electronic Materials

Given its extended π-system and electron-donating alkoxy substituent, the compound is a valuable building block for constructing π-conjugated materials used in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) [1]. The boronic acid handle facilitates its incorporation into larger molecular architectures via Suzuki-Miyaura cross-coupling [1], while the isopentyloxy group contributes to solubility and film-forming properties. Selection here is driven by the need for a specific electronic and solubility profile in the final material.

Organic Synthesis Method Development

The compound serves as a model substrate for the development and optimization of new Suzuki-Miyaura cross-coupling conditions, particularly for sterically hindered or electron-rich systems. Its high purity (typically ≥95% [1]) and defined melting point [1] make it a reliable standard for evaluating catalyst performance and reaction yields. Procurement in this context is for use as a well-defined, commercially available reagent to benchmark new catalytic systems or to synthesize novel, proprietary compounds in medicinal chemistry or agrochemical research.

Application
Selection Property
Validation Focus
LC monomer synthesis for displays
Isopentyloxy chain for tailored mesogenic properties
Phase transition temperatures and solubility reproducibility
Organic electronic materials (OLED, OFET)
Extended π-system with electron-donating alkoxy substituent
Film-forming property and electronic profile
Cross-coupling method development
High-purity boronic acid for Suzuki coupling
Catalyst performance and reaction yield benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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